![molecular formula C10H10N2O B1292170 2-Cyclopropylbenzo[d]oxazol-5-amine CAS No. 1017027-77-8](/img/structure/B1292170.png)
2-Cyclopropylbenzo[d]oxazol-5-amine
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Overview
Description
2-Cyclopropylbenzo[d]oxazol-5-amine is a heterocyclic compound with the molecular formula C10H10N2O. It belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a cyclopropyl group attached to the benzoxazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylbenzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with cyclopropyl isocyanate under controlled conditions to form the desired benzoxazole derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzoxazole compounds with different functional groups.
Scientific Research Applications
2-Cyclopropylbenzo[d]oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Cyclopropylbenzo[d]oxazol-5-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The cyclopropyl group enhances its binding affinity and specificity, making it a valuable compound in drug discovery . The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Chlorobenzo[d]oxazole: Used in the synthesis of various pharmaceuticals.
Uniqueness: 2-Cyclopropylbenzo[d]oxazol-5-amine stands out due to the presence of the cyclopropyl group, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Biological Activity
2-Cyclopropylbenzo[d]oxazol-5-amine is a compound that belongs to the oxazole derivatives class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Target Interactions
this compound interacts with various biological targets, including enzymes and proteins. It is particularly noted for its interaction with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. These interactions can lead to either inhibition or activation of enzymatic activity, influencing numerous biochemical pathways .
Biochemical Pathways
The compound has been shown to affect several critical biochemical pathways. For instance, it modulates the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth and differentiation. Additionally, it may influence gene expression and cellular metabolism through various signaling cascades .
Biological Activities
This compound exhibits a wide range of biological activities:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi .
- Anticancer Properties : Studies indicate that it exhibits cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activities, potentially making it useful in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cytotoxicity Studies : In one study, this compound was tested against several human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines .
- Antimicrobial Screening : The antimicrobial properties were evaluated using standard strains. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) demonstrating its potential as a new antimicrobial agent .
- Inflammatory Response Modulation : In vitro assays showed that treatment with this compound resulted in reduced expression of pro-inflammatory cytokines in macrophage cell lines, suggesting its utility in managing inflammatory conditions .
Properties
IUPAC Name |
2-cyclopropyl-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNEXZZBXFWCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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